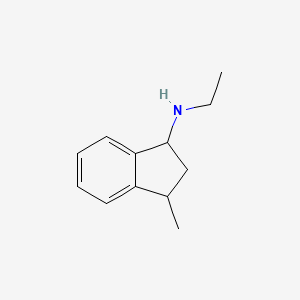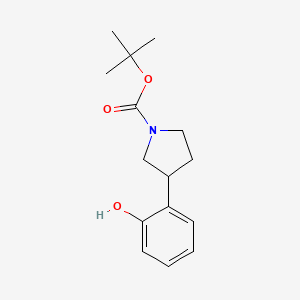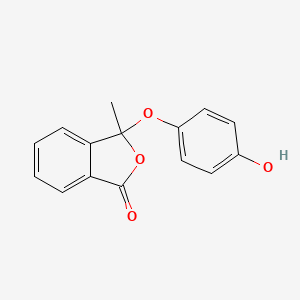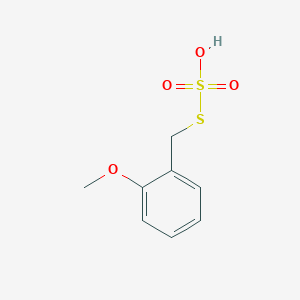
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate is an organic compound that features a methoxybenzyl group attached to a sulfurothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate typically involves the reaction of 2-methoxybenzyl alcohol with thiosulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxybenzyl alcohol and thiosulfuric acid.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2-methoxybenzyl alcohol is slowly added to a solution of thiosulfuric acid under stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.
Analyse Des Réactions Chimiques
Types of Reactions
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfurothioate group to a thiol or sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often conducted in anhydrous solvents under inert atmospheres.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions. The reactions are usually performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(2-Methoxybenzyl) O-hydrogen sulfurothioate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved in its action include:
Nucleophilic Attack: The sulfurothioate group can attack electrophilic centers in target molecules.
Electrophilic Attack: The methoxybenzyl group can be activated to form electrophilic intermediates that react with nucleophiles.
Comparaison Avec Des Composés Similaires
S-(2-Methoxybenzyl) O-hydrogen sulfurothioate can be compared with other similar compounds, such as:
S-(2-Aminoethyl) hydrogen sulfurothioate: This compound features an aminoethyl group instead of a methoxybenzyl group. It has different reactivity and applications.
S-(2-Hydroxybenzyl) O-hydrogen sulfurothioate: The hydroxybenzyl group provides different chemical properties and reactivity compared to the methoxybenzyl group.
Uniqueness
The presence of the methoxybenzyl group in this compound imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H10O4S2 |
|---|---|
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1-methoxy-2-(sulfosulfanylmethyl)benzene |
InChI |
InChI=1S/C8H10O4S2/c1-12-8-5-3-2-4-7(8)6-13-14(9,10)11/h2-5H,6H2,1H3,(H,9,10,11) |
Clé InChI |
YMUYDQAVXLCQMT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


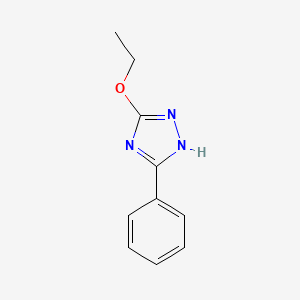
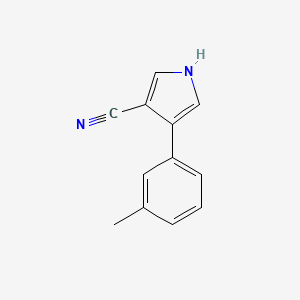
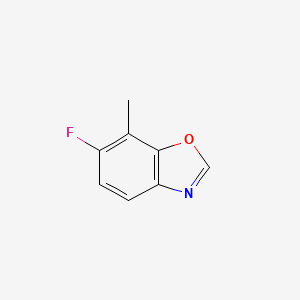
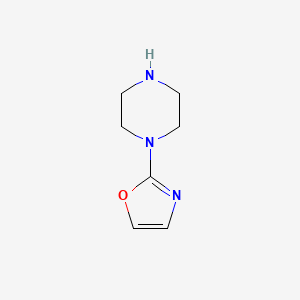
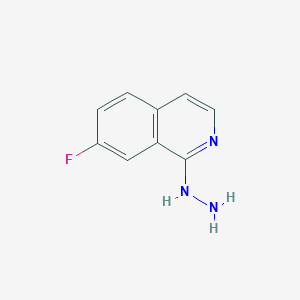
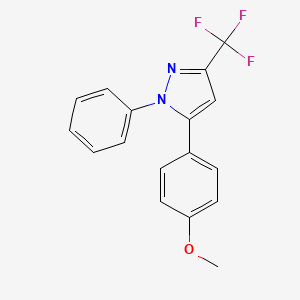
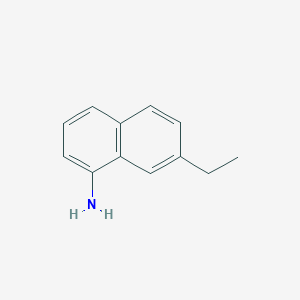
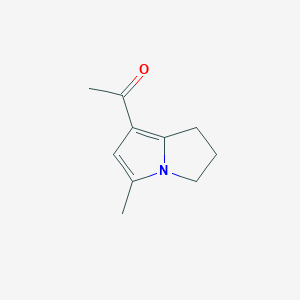
![1-(7-Methoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869184.png)
![5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole](/img/structure/B12869196.png)

